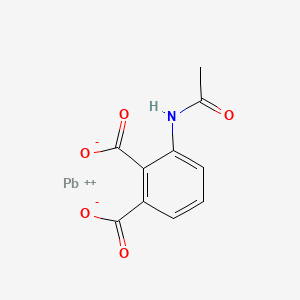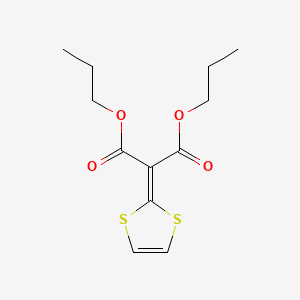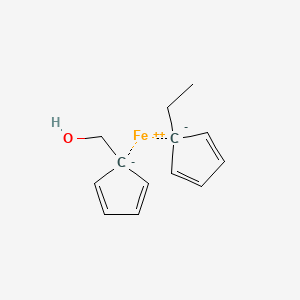
1,1'-Diheptyl-4,4'-bipyridinium diphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Diheptyl-4,4’-bipyridinium diphosphinate is an organic compound known for its unique electrochromic properties. It is a derivative of bipyridinium, which is commonly used in various electronic applications due to its ability to undergo reversible redox reactions .
Vorbereitungsmethoden
The synthesis of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate typically involves the reaction of 4,4’-bipyridine with 1-bromoheptane in the presence of a suitable solvent such as acetonitrile . The reaction conditions often require heating and stirring to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,1’-Diheptyl-4,4’-bipyridinium diphosphinate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, making it useful in electrochemical applications.
Substitution Reactions: It can undergo substitution reactions where one of the heptyl groups is replaced by another functional group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Diheptyl-4,4’-bipyridinium diphosphinate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate involves its ability to undergo reversible redox reactions. This property allows it to act as a redox-active electrolyte in electrochemical devices. The molecular targets include conjugated polyelectrolytes, which it efficiently quenches, thereby enhancing the performance of electronic devices .
Vergleich Mit ähnlichen Verbindungen
1,1’-Diheptyl-4,4’-bipyridinium diphosphinate is unique compared to other similar compounds due to its heptyl groups, which enhance its electrochromic properties. Similar compounds include:
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Another heptyl viologen used in electrochromic applications.
Methyl viologen dichloride: Known for its use in herbicides and as a redox indicator.
Ethyl viologen dibromide: Used in similar electrochemical applications but with different alkyl chain lengths.
These comparisons highlight the uniqueness of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate in terms of its specific electrochromic properties and applications.
Eigenschaften
CAS-Nummer |
91795-60-7 |
|---|---|
Molekularformel |
C24H40N2O4P2+2 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;phosphenous acid |
InChI |
InChI=1S/C24H38N2.2HO2P/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;2*1-3-2/h13-16,19-22H,3-12,17-18H2,1-2H3;2*(H,1,2)/q+2;; |
InChI-Schlüssel |
KWPOEHWZLDZCBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.OP=O.OP=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)











